REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1.[CH3:10][N:11]1[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]1>O1CCOCC1.Cl[Pd-](P(C1CC2CC1CC2)C1CC2CC1CC2)[C-]1C=CC=C1N(C)C.[CH-]1C=CC=C1.[Fe+2]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:16][C:13]2[CH:14]=[CH:15][N:11]([CH3:10])[N:12]=2)=[N:3][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.97 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)OC
|
Name
|
sodium tert.-butylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd-]([C-]1C(=CC=C1)N(C)C)P(C1C2CCC(C1)C2)C2C1CCC(C2)C1.[CH-]1C=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction is heated for 20 hours at 110° C
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with ethylacetate/methanol (30 ml, 9:1)
|
Type
|
FILTRATION
|
Details
|
filtrated over celite
|
Type
|
CUSTOM
|
Details
|
The solvent of the filtrate is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1)NC1=NN(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |